2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide is a pyrazolo-pyridazine derivative featuring a cyclopropyl group at position 4, a 2-methylphenyl substituent at position 1, and an N-(4-methylphenyl)acetamide side chain. The compound’s structural complexity necessitates advanced synthesis and characterization techniques, such as those involving SHELX for crystallography and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-15-7-11-18(12-8-15)26-21(30)14-28-24(31)23-19(22(27-28)17-9-10-17)13-25-29(23)20-6-4-3-5-16(20)2/h3-8,11-13,17H,9-10,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFJOFULUKVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the cyclopropyl and methylphenyl groups. Common reagents used in these reactions include cyclopropylamine, 2-methylbenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Pyrazolo[3,4-b]pyridine Derivatives
Compounds like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c) and N-(4-nitrophenyl)acetamide (4h) share the pyrazolo-pyridine backbone but differ in the heterocyclic arrangement (pyridine vs. pyridazine). These analogs exhibit melting points of 209–211°C (4c) and 231–233°C (4h), with IR spectra confirming C=O (1682–1668 cm⁻¹) and NH (3329–3333 cm⁻¹) stretches . The target compound’s pyridazine core may confer distinct electronic properties, influencing solubility and reactivity.
b) Pyridazinone Derivatives
The compound methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] features a dihydro-pyridazinone core. Synthesis involves a one-pot reaction of amino acid esters with azides, yielding hydrazones and dipeptides . Compared to the target compound’s fully aromatic pyridazine ring, this partially saturated analog may display reduced metabolic stability.
c) Pyrazolo[3,4-d]pyrimidine Derivatives
N-substituted pyrazolo[3,4-d]pyrimidines, such as those reacting with α-chloroacetamides, replace the pyridazine ring with pyrimidine.
Substituent Effects
- Cyclopropyl Group : Unique to the target compound, this substituent may enhance metabolic resistance compared to methyl or aryl groups in analogs.
Potential Bioactivity Considerations
While bioactivity data for the target compound are absent, analogs like 4c and 4h were synthesized for structure-activity relationship (SAR) studies. The nitro group in 4h may enhance electrophilic interactions but increase toxicity, whereas the methoxy group in 4c could improve membrane permeability . The cyclopropyl group in the target compound might balance lipophilicity and steric hindrance, a hypothesis supported by lumping strategies for structurally similar compounds .
Biological Activity
The compound 2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide (CAS No. 1105202-34-3) is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available literature and research findings.
Molecular Formula and Weight
- Molecular Formula : C26H27N5O2
- Molecular Weight : 441.535 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A cyclopropyl group
- A pyrazolo[3,4-d]pyridazin core
- An acetamide functional group
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyridazine scaffolds exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit various cancer cell lines by interfering with key signaling pathways.
Case Study: Inhibition of Kinase Activity
A recent study highlighted the potential of pyrazolo[3,4-d]pyridazines in inhibiting protein kinases involved in cancer progression. The compound was assessed for its ability to inhibit CSNK2A2 (casein kinase 2 alpha 2), a target implicated in tumor growth. The results demonstrated a promising inhibition profile, suggesting that modifications to the pyrazolo ring could enhance efficacy against specific cancer types .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects as well. Pyrazolo derivatives have been reported to possess antibacterial and antifungal properties.
Research Findings
A comprehensive review indicated that several pyrazolo derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, compounds similar to this one have shown potential anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CSNK2A2 | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo ring and substituents on the acetamide group can significantly influence potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
